N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
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Scientific Research Applications
Interaction with Carbonic Anhydrases
Isoquinolinesulfonamides have been studied for their inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in critical physiological functions, including pH regulation and CO2 transport. A crystal structure analysis of hCA II complexed with a similar isoquinolinesulfonamide inhibitor reveals significant insights into the inhibitor's binding mode, providing a pathway for designing selective inhibitors for therapeutic targets like hCA IX and hCA VII, associated with cancer and neuronal functions, respectively (Mader et al., 2011).
Protein Kinase Inhibition
Isoquinolinesulfonamides are potent inhibitors of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit protein kinases at nanomolar concentrations, suggesting their utility in studying kinase-dependent cellular processes and potential therapeutic applications in diseases where these enzymes are dysregulated. For example, N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) has been highlighted for its selective inhibition toward cAMP-dependent and cGMP-dependent protein kinases (Hidaka et al., 1984).
Antimicrobial Activity
A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its metal complexes have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest the compound's potential in developing new antimicrobial agents, with improved efficacy over traditional sulfonamide antibiotics (Vanparia et al., 2010).
Antitumor Activity
Tetrahydroquinoline derivatives bearing the sulfonamide moiety have demonstrated potent in vitro antitumor activity, with some compounds showing higher efficacy than the reference drug Doxorubicin. This suggests their potential as a new class of antitumor agents, highlighting the versatility of the sulfonamide group in medicinal chemistry (Alqasoumi et al., 2010).
5-HT6 Receptor Antagonism
N1-Azinylsulfonyl-1H-indoles, including derivatives of tetrahydroquinoline sulfonamides, have been identified as potent and selective 5-HT6 receptor antagonists. These compounds demonstrate pro-cognitive and antidepressant-like properties in vivo, indicating their potential for treating cognitive and mood disorders (Zajdel et al., 2016).
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-16(2)13-14-25-22-11-8-20(15-19(22)7-12-23(25)26)24-29(27,28)21-9-5-18(6-10-21)17(3)4/h5-6,8-11,15-17,24H,7,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDEYKSGFBQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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